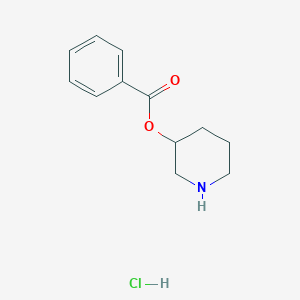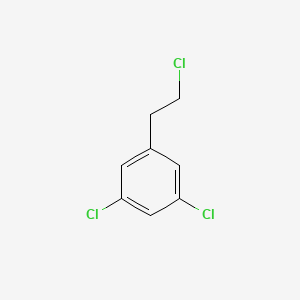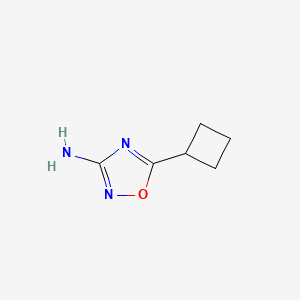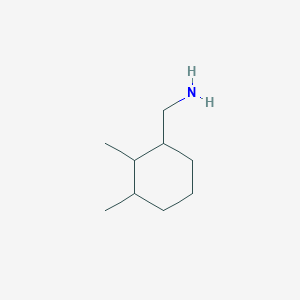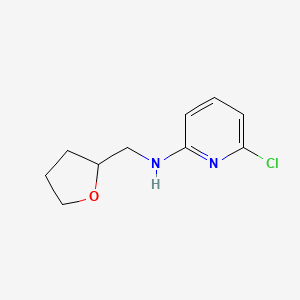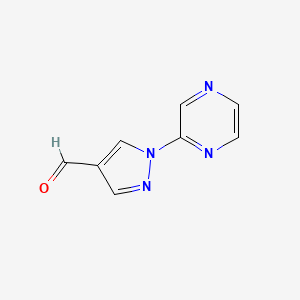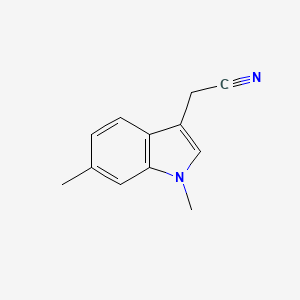
2-(1,6-diméthyl-1H-indol-3-yl)acétonitrile
Vue d'ensemble
Description
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is a useful research compound. Its molecular formula is C12H12N2 and its molecular weight is 184.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Propriétés optiques et thermiques
Les dérivés de l'indole ont été étudiés pour leurs propriétés optiques et thermiques, ce qui pourrait les rendre adaptés à une utilisation dans les fluorophores à rendement quantique de fluorescence élevé et à bonne stabilité thermique. Cela pourrait être appliqué dans des domaines comme la bio-imagerie ou l'optoélectronique .
Applications thérapeutiques
Les composés contenant un noyau indole ont montré un potentiel dans la réduction du stress oxydatif et l'influence de l'activation cellulaire, de la prolifération et de l'apoptose. Ils pourraient être utilisés dans des interventions thérapeutiques pour des affections comme les lésions hépatiques ou d'autres maladies associées au stress oxydatif .
Effets anti-inflammatoires
Certains dérivés de l'indole se sont avérés augmenter les réponses pro-inflammatoires dans certains types de cellules, ce qui suggère des applications potentielles dans l'étude des maladies inflammatoires ou le développement de médicaments anti-inflammatoires .
Potentiel biologique
L'échafaudage indole est présent dans de nombreuses molécules de médicaments synthétiques en raison de sa capacité à se lier avec une forte affinité à plusieurs récepteurs. Cela indique un large éventail d'applications potentielles dans le développement de médicaments pour diverses conditions cliniques .
Chimie synthétique
Les dérivés de l'indole sont des fragments prévalents dans les produits naturels et les médicaments. Leur synthèse pourrait conduire au développement de nouveaux composés dotés de structures et de propriétés uniques, utiles en chimie médicinale .
Activités antivirales
Certains composés indoliques ont montré une protection significative contre des virus comme le H1N1, ce qui suggère une utilisation potentielle dans le développement d'agents antiviraux .
Mécanisme D'action
Target of Action
It is known that indole derivatives, which include this compound, have a broad spectrum of biological activities and can bind with high affinity to multiple receptors .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various biological responses
Biochemical Pathways
Indole derivatives are known to influence a variety of biological activities, suggesting that they may affect multiple pathways .
Result of Action
Indole derivatives are known to exhibit a range of biological activities, suggesting that this compound may have diverse molecular and cellular effects .
Analyse Biochimique
Biochemical Properties
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, indole derivatives, including 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile, have been shown to bind with high affinity to multiple receptors, which can modulate various biological processes . The nature of these interactions often involves hydrogen bonding, hydrophobic interactions, and π-π stacking, which contribute to the compound’s stability and efficacy in biochemical reactions.
Cellular Effects
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile has been observed to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to reduce oxidative stress, impede DNA synthesis, and inhibit proinflammatory cytokines and chemokines . These effects can lead to changes in cell proliferation, apoptosis, and overall cellular health.
Molecular Mechanism
The molecular mechanism of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile involves several key interactions at the molecular level. The compound can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, indole derivatives have been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of target genes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their activity over extended periods, but their efficacy may decrease due to degradation . Long-term exposure to 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile in in vitro or in vivo studies has revealed potential cumulative effects on cellular health and function.
Dosage Effects in Animal Models
The effects of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as reducing inflammation or inhibiting cancer cell growth . At higher doses, toxic or adverse effects may be observed, including potential damage to vital organs or disruption of normal physiological processes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels. For example, indole derivatives can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites . These metabolic pathways play a crucial role in determining the compound’s bioavailability, efficacy, and potential toxicity.
Transport and Distribution
The transport and distribution of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms is essential for predicting the compound’s distribution and potential effects on various tissues and organs.
Subcellular Localization
The subcellular localization of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been shown to localize in the nucleus, where they can interact with DNA and transcription factors to modulate gene expression. The precise localization of 2-(1,6-dimethyl-1H-indol-3-yl)acetonitrile is crucial for understanding its mechanism of action and potential therapeutic applications.
Propriétés
IUPAC Name |
2-(1,6-dimethylindol-3-yl)acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2/c1-9-3-4-11-10(5-6-13)8-14(2)12(11)7-9/h3-4,7-8H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSJNAAWEEITFLB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CN2C)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801286481 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202584-15-4 | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202584-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,6-Dimethyl-1H-indole-3-acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801286481 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


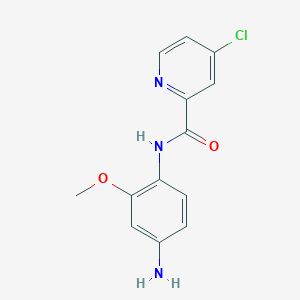
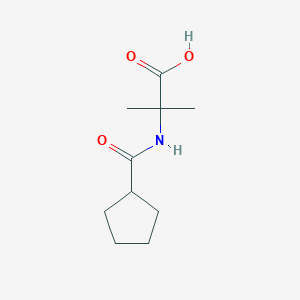
![3-[(6-Chloro-2-pyrazinyl)amino]-1-propanol](/img/structure/B1455267.png)

